N2-ethyl-N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide
Description
Properties
IUPAC Name |
2-N-ethyl-1-N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydroindole-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-3-22-20(25)19-14-16-6-4-5-7-18(16)24(19)21(26)23-13-12-15-8-10-17(27-2)11-9-15/h4-11,19H,3,12-14H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXFHQAGPFMZDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N2-ethyl-N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide typically involves the construction of the indole ring system followed by functional group modifications. Common synthetic routes include:
Cyclization of ortho-substituted anilines: This method involves the formation of the indole ring through cyclization reactions.
Functionalization of pyrroles: Another approach is the functionalization of pyrroles to form the indole ring.
Industrial production methods often employ catalytic processes to enhance yield and efficiency. These methods may include the use of transition-metal catalysts to facilitate the cyclization and functionalization steps .
Chemical Reactions Analysis
N2-ethyl-N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N2-ethyl-N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N2-ethyl-N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to various receptors, influencing cellular signaling pathways . This binding can lead to the modulation of biological processes, such as enzyme activity or gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with other dicarboxamide derivatives, particularly BI82854 and BI82855 (). Below is a detailed analysis:
Structural and Physicochemical Differences
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Core Structure |
|---|---|---|---|---|
| N2-ethyl-N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide | C22H25N3O3 | 379.46 | 4-methoxy phenethyl | Indoline dicarboxamide |
| BI82854: N2-ethyl-N1-(2-phenylethyl)indoline-1,2-dicarboxamide | C20H23N3O2 | 337.42 | Unsubstituted phenethyl | Indoline dicarboxamide |
| BI82855: N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)ethanediamide | C13H18FN3O2 | 267.30 | 4-fluorophenyl, dimethylaminopropyl | Ethanediamide |
Key Observations:
Substituent Effects: The 4-methoxy group in the target compound increases lipophilicity compared to BI82854’s unsubstituted phenethyl group. Methoxy’s electron-donating nature may enhance binding to aromatic interaction sites in biological targets. Its ethanediamide core (vs. indoline) reduces structural rigidity.
Molecular Weight and Solubility: The target compound’s higher molecular weight (379.46 vs. 337.42 for BI82854) suggests reduced solubility in aqueous media, which could impact bioavailability. BI82855’s smaller size (267.30 g/mol) and dimethylaminopropyl group may improve solubility via basic nitrogen centers.
Biological Implications :
- Indoline dicarboxamides (target and BI82854) likely exhibit similar binding modes to targets requiring planar aromatic systems, whereas BI82855’s flexible ethanediamide backbone may favor different interactions.
Hypothetical Pharmacokinetic and Pharmacodynamic Differences
- Lipophilicity : Calculated logP values (estimated via fragment-based methods) suggest the target compound (logP ~3.2) is more lipophilic than BI82854 (logP ~2.8) and BI82855 (logP ~1.5). This could enhance membrane permeability but reduce aqueous solubility.
Research Findings and Limitations
No direct pharmacological or biochemical data for the target compound are available in the provided evidence. Comparisons are thus based on structural analogs and substituent trends:
Biological Activity
N2-ethyl-N1-(4-methoxyphenethyl)indoline-1,2-dicarboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound belongs to the indole derivative class, characterized by an indoline ring system with a 4-methoxyphenethyl substituent and two carboxamide groups. Its synthesis typically involves the construction of the indole ring followed by functionalization to introduce the ethyl and methoxyphenethyl groups.
Biological Activity
The compound exhibits a range of biological activities that have been investigated in various studies:
- Antimicrobial Properties : this compound has shown promising antimicrobial effects against several bacterial strains. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Research has indicated that this compound may possess anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as a therapeutic agent. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells .
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially offering benefits in neurodegenerative conditions. Its ability to cross the blood-brain barrier enhances its therapeutic potential in treating central nervous system disorders .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Receptor Binding : The indole structure allows for high-affinity binding to various receptors involved in cellular signaling pathways. This interaction can modulate downstream signaling cascades that are crucial for cell survival and proliferation.
- Enzyme Inhibition : The compound has been investigated as an inhibitor of certain enzymes linked to disease processes, including those involved in cancer progression and microbial resistance mechanisms. For instance, it may inhibit enzymes that facilitate tumor growth or bacterial survival .
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
